

Physical and chemical properties of 3-(4-Methylbenzoyl)thiophene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(4-Methylbenzoyl)thiophene

Cat. No.: B056864

[Get Quote](#)

An In-depth Technical Guide to 3-(4-Methylbenzoyl)thiophene

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of **3-(4-Methylbenzoyl)thiophene**. The content is tailored for researchers, scientists, and professionals in the field of drug development and materials science. This document collates available data on its characteristics, a proposed synthetic protocol, and an exploration of its potential biological relevance based on structurally related compounds.

Core Physical and Chemical Properties

Quantitative experimental data for **3-(4-Methylbenzoyl)thiophene** is not extensively available in public literature. The following tables summarize its known identifiers and estimated physical properties based on data from analogous compounds.

Table 1: Chemical Identity of **3-(4-Methylbenzoyl)thiophene**

Property	Value	Source
IUPAC Name	(4-methylphenyl)(thiophen-3-yl)methanone	-
Synonyms	3-(4-Toluoyl)thiophene	-
CAS Number	118993-65-0	[1]
Molecular Formula	C ₁₂ H ₁₀ OS	[1]
Molecular Weight	202.27 g/mol	[1]
Canonical SMILES	CC1=CC=C(C=C1)C(=O)C2=CSC=C2	-

Table 2: Estimated Physical Properties of **3-(4-Methylbenzoyl)thiophene**

Property	Estimated Value	Basis of Estimation
Melting Point	Not available	Data for structurally similar aroylthiophenes suggest it is likely a solid at room temperature.
Boiling Point	> 300 °C	Based on the boiling point of the similar compound (4-methylphenyl)(phenyl)methanone (326 °C). [2]
Solubility	Likely soluble in organic solvents such as DMSO, DMF, acetone, and chlorinated solvents. Sparingly soluble in water.	General solubility characteristics of thiophene derivatives and aroyl compounds. [3]
Appearance	Likely a white to off-white or pale yellow solid.	Based on the appearance of similar aroylthiophenes.

Spectroscopic and Chemical Characterization

While specific experimental spectra for **3-(4-Methylbenzoyl)thiophene** are not readily available, the expected spectroscopic characteristics can be predicted based on its structure and data from related compounds.

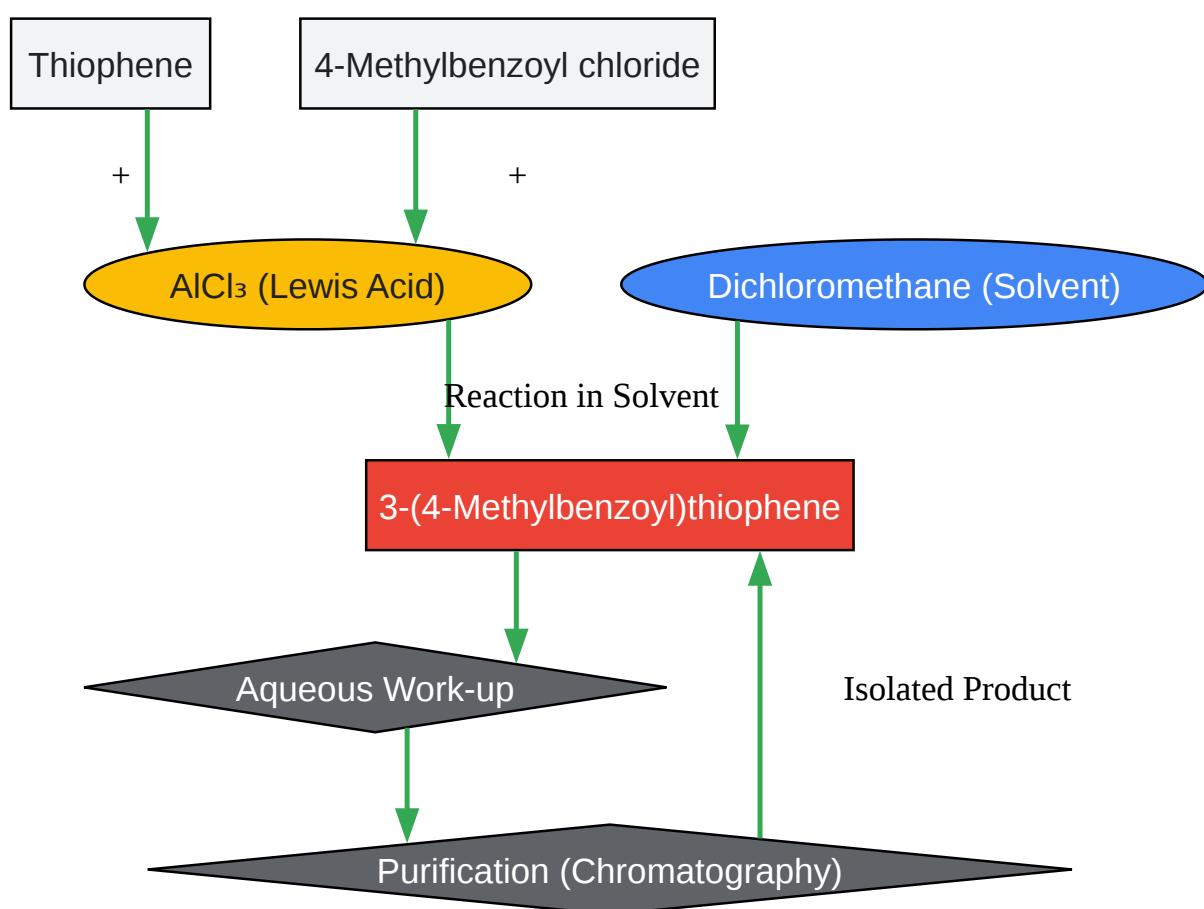
Predicted Spectroscopic Data

Table 3: Predicted Spectroscopic Data for **3-(4-Methylbenzoyl)thiophene**

Technique	Predicted Chemical Shifts / Frequencies
¹ H NMR	Aromatic protons (thiophene and phenyl rings): δ 7.0-8.0 ppm; Methyl protons (-CH ₃): δ ~2.4 ppm.
¹³ C NMR	Carbonyl carbon (C=O): δ ~190 ppm; Aromatic carbons: δ 120-145 ppm; Methyl carbon (-CH ₃): δ ~21 ppm.
IR Spectroscopy	Carbonyl stretch (C=O): ~1650-1630 cm ⁻¹ ; Aromatic C-H stretch: ~3100-3000 cm ⁻¹ ; C-S stretch (in thiophene ring): ~800-600 cm ⁻¹ .

Chemical Reactivity

The chemical behavior of **3-(4-Methylbenzoyl)thiophene** is primarily dictated by the aromatic thiophene ring and the electron-withdrawing benzoyl group.


- **Electrophilic Aromatic Substitution:** The thiophene ring is susceptible to electrophilic attack. The substitution pattern will be directed by the existing benzoyl group, which is deactivating and meta-directing with respect to the thiophene ring positions relative to the point of attachment. However, the inherent reactivity of the thiophene ring may lead to substitution at the 2- and 5-positions.
- **Reactions of the Carbonyl Group:** The ketone functionality can undergo typical reactions such as reduction to a secondary alcohol or conversion to an oxime or hydrazone.

- Oxidation of the Thiophene Ring: Strong oxidizing agents can lead to the oxidation of the sulfur atom to a sulfoxide or sulfone, which alters the aromaticity and reactivity of the ring system.[4]

Experimental Protocols: Synthesis of 3-(4-Methylbenzoyl)thiophene

A plausible and widely used method for the synthesis of aroylthiophenes is the Friedel-Crafts acylation. The following is a detailed, generalized protocol for the synthesis of **3-(4-Methylbenzoyl)thiophene**.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **3-(4-Methylbenzoyl)thiophene** via Friedel-Crafts acylation.

Detailed Experimental Methodology

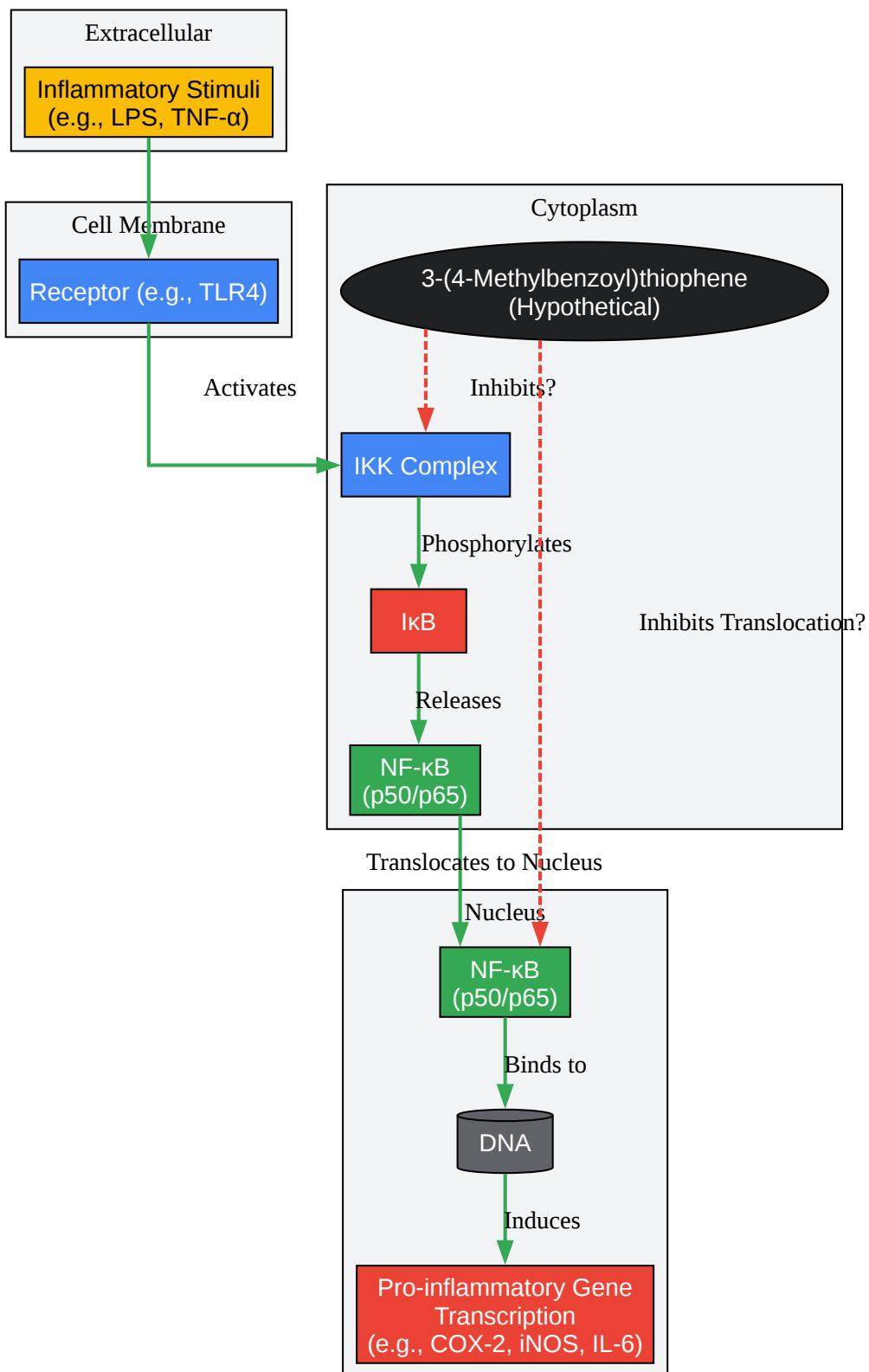
Materials:

- Thiophene
- 4-Methylbenzoyl chloride
- Anhydrous aluminum chloride (AlCl_3)
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane and Ethyl acetate for chromatography

Procedure:

- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
- Addition of Reactants: To the cooled suspension, add a solution of 4-methylbenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise via the dropping funnel. Stir the mixture for 15-20 minutes at 0 °C. Following this, add a solution of thiophene (1.2 equivalents) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

- Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
- Quenching and Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure **3-(4-Methylbenzoyl)thiophene**.
- Characterization: Characterize the final product by ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.


Potential Biological Activities and Signaling Pathways

While there is no specific literature on the biological activity of **3-(4-Methylbenzoyl)thiophene**, the broader class of arylthiophenes and thiophene derivatives has been reported to exhibit a range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.

Some 3-acylbenzo[b]thiophene derivatives have been identified as selective estrogen receptor modulators (SERMs) and anti-tubulin agents. Additionally, various natural and synthetic thiophene-containing compounds have been shown to modulate key cellular signaling pathways involved in inflammation and oxidative stress, such as the NF- κ B and Nrf2 pathways.

Based on the anti-inflammatory potential of similar compounds, a hypothetical signaling pathway that could be modulated by **3-(4-Methylbenzoyl)thiophene** is the NF- κ B signaling cascade, a central regulator of inflammatory responses.

Hypothetical Modulation of the NF-κB Signaling Pathway

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. xisdxjxsu.asia [xisdxjxsu.asia]
- 2. Thiophene | C4H4S | CID 8030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thiophene - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Physical and chemical properties of 3-(4-Methylbenzoyl)thiophene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b056864#physical-and-chemical-properties-of-3-4-methylbenzoyl-thiophene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com